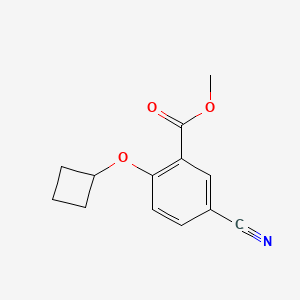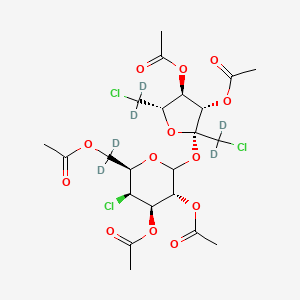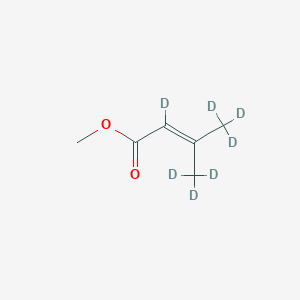
Methyl 3-Methyl-2-butenoate-D7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-Methyl-2-butenoate-D7 is an α,β-unsaturated ester. It is known for its overripe fruity, ethereal odor, which is responsible for the aroma of snake fruit . This compound is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Methyl-2-butenoate-D7 can be synthesized from methanol and 3,3-dimethylacrylic acid . The reaction typically involves esterification, where methanol reacts with 3,3-dimethylacrylic acid in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Methyl-2-butenoate-D7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Scientific Research Applications
Methyl 3-Methyl-2-butenoate-D7 has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of fragrances and flavorings due to its distinctive odor.
Mechanism of Action
The mechanism of action of Methyl 3-Methyl-2-butenoate-D7 involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the ester. This reactivity is crucial for its biological and chemical activities .
Comparison with Similar Compounds
- Methyl 3-butenoate
- Ethyl 3-methyl-2-butenoate
- Methyl crotonate
Comparison: Methyl 3-Methyl-2-butenoate-D7 is unique due to its deuterium labeling, which makes it valuable in isotopic labeling studies. Compared to similar compounds, it has distinct reactivity and applications, particularly in research involving isotopic effects .
Properties
Molecular Formula |
C6H10O2 |
|---|---|
Molecular Weight |
121.19 g/mol |
IUPAC Name |
methyl 2,4,4,4-tetradeuterio-3-(trideuteriomethyl)but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3/i1D3,2D3,4D |
InChI Key |
FZIBCCGGICGWBP-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)OC |
Canonical SMILES |
CC(=CC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


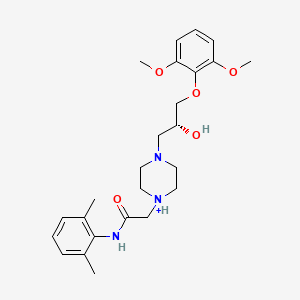
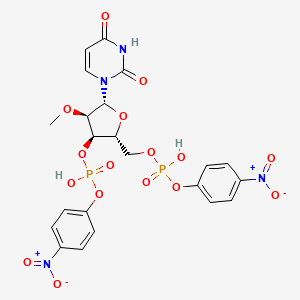
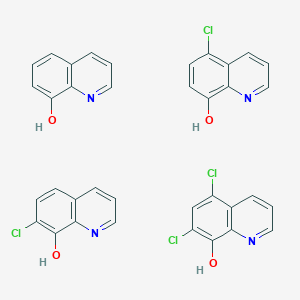
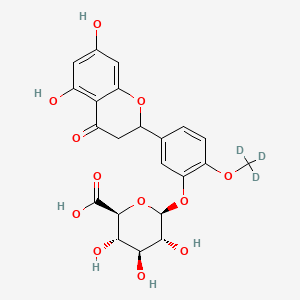

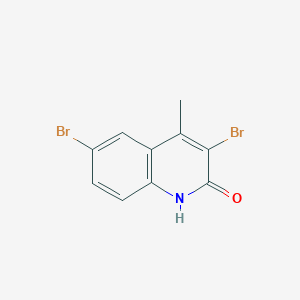
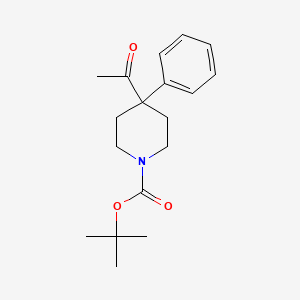
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
